Home > Products > Screening Compounds P103429 > N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride
N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride - 1606572-10-4

N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride

Catalog Number: EVT-3136886
CAS Number: 1606572-10-4
Molecular Formula: C19H23ClF3N3O3S
Molecular Weight: 465.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{3-[(2-Aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride is a compound identified through virtual screening for its potential as a P2X7 receptor (P2X7R) antagonist. [] While its chemical classification is not explicitly mentioned in the literature, its structure suggests it could belong to the sulfonamide class of compounds due to the presence of the -SO2NH- group. This compound plays a significant role in scientific research, specifically in studying gouty arthritis and the inflammatory processes associated with it. []

2-Methyl-N-[(3-trifluoromethyl)phenyl]propanamide

  • Compound Description: This compound is a synthetic precursor used in the synthesis of flutamide, a nonsteroidal antiandrogen used to treat prostate cancer. []
  • Relevance: 2-Methyl-N-[(3-trifluoromethyl)phenyl]propanamide is a key structural building block for the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride. The structures share a core 2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide moiety, highlighting a clear synthetic relationship. []

Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide)

  • Compound Description: Flutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer. It acts by blocking the action of androgens, male hormones that can promote tumor growth. []
  • Relevance: Flutamide shares a significant structural resemblance with the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride. Both compounds have a 2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide core. The difference lies in the substitution on the phenyl ring, with flutamide possessing a nitro group at the para position, while the target compound has a sulfamoyl moiety at the meta position. This similarity suggests they may share a similar mechanism of action or target. []

(S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated as a potential hormonal male contraceptive. It exhibits high binding affinity for androgen receptors and demonstrates tissue-selective androgenic and anabolic effects. []
  • Relevance: S-23 belongs to the same class of compounds as the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, both sharing the "N-(phenyl)-propanamide" core structure with a trifluoromethyl substituent on the phenyl ring. The presence of this shared core structure, despite differences in other substituents, suggests potential similarities in their binding interactions with target proteins, potentially involving the trifluoromethyl group. []

S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides

  • Compound Description: This series of compounds represents a group of selective androgen receptor modulators (SARMs) investigated for various therapeutic applications, including male hypogonadism, osteoporosis, muscle-wasting diseases, sexual libido, and contraception. They are structurally similar to S-23 and are characterized by the presence of a halogen substituent in the B-ring, which influences their in vivo activity and pharmacokinetic properties. []
  • Relevance: The S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides share significant structural similarities with N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride. They all have the central "N-(phenyl)-propanamide" core with a trifluoromethyl substituent on the phenyl ring. The consistent presence of this core structure, across various SARMs and the target compound, suggests its importance for biological activity. Additionally, the variations in the phenoxy and other substituents within this series provide insights into structure-activity relationships and their influence on factors like binding affinity, in vivo disposition, and ultimately, therapeutic efficacy. []

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide)

  • Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It acts as an anti-androgen, inhibiting the effects of male hormones. []
  • Relevance: Bicalutamide, similar to the target compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, features a trifluoromethyl group attached to a phenyl ring and a propanamide group. Despite differences in other substituents and their positions, this structural similarity suggests that both compounds might exhibit comparable binding modes with certain target proteins, potentially influenced by the presence of the trifluoromethyl and propanamide moieties. []

S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

  • Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) with tissue-selective androgenic and anabolic effects. It has shown promising pharmacokinetic properties, suggesting it as a potential candidate for clinical development. []
  • Relevance: The structural similarity between S-4 and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, particularly the shared "N-(phenyl)-propanamide" core and the trifluoromethyl substituent on the phenyl ring, emphasizes the significance of these structural elements for the biological activity of this class of compounds. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound exhibits potent anti-cancer activity, particularly against chronic myeloid leukemia (CML). []
  • Relevance: Both AP24534 and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride share the 3-(trifluoromethyl)phenyl structural motif. The consistent presence of this group in various therapeutic agents, despite differences in their overall structures and targets, highlights the potential significance of the trifluoromethyl group for interacting with a variety of biological targets. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinase. It exhibits significant anti-proliferative activity against CML cell lines and has a favorable pharmacokinetic profile. []
  • Relevance: CHMFL-ABL-053, similar to the target compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, contains a 3-(trifluoromethyl)phenyl group within its structure. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a potent insecticide with a specific structure comprising a pyrazole ring, a pyridine ring, and a trifluoromethyl group. []
  • Relevance: The insecticide compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride both share the 3-(trifluoromethyl)phenyl structural motif. []

cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines

  • Compound Description: These are a class of synthetic intermediates that contain a trifluoromethyl group attached to an aziridine ring. They can be stereoselectively synthesized and have shown potential in various chemical transformations. []
  • Relevance: These aziridine derivatives and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride share the presence of a trifluoromethyl group attached to a three-membered ring, although the ring in the target compound is a phenyl ring, and in the aziridine derivatives, it's a nitrogen-containing aziridine ring. This structural similarity highlights the versatility of the trifluoromethyl group in drug design and its potential to interact with diverse chemical environments. []

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide (sorafenib)

  • Compound Description: Sorafenib, specifically its tosylate salt (sorafenib tosylate), is a medication used to treat various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). It acts as a multi-kinase inhibitor, targeting multiple pathways involved in tumor growth and angiogenesis. []
  • Relevance: Sorafenib and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride share the 4-chloro-3-(trifluoromethyl)phenyl structural motif. This shared element suggests that these compounds may interact with similar binding pockets on target proteins or influence similar biological pathways, even if their overall pharmacological profiles differ. []

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methyl-pyridine-2-carboxamide

  • Compound Description: This compound is structurally very similar to sorafenib and likely exhibits similar biological activity as a multi-kinase inhibitor, potentially targeting similar pathways involved in tumor growth and angiogenesis. [, , , ]
  • Relevance: This compound, along with sorafenib, and the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, share the [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl structural motif. This recurring motif across different compounds with biological activities suggests that this specific chemical structure plays a crucial role in interacting with target molecules, potentially through hydrogen bonding or hydrophobic interactions. The variations in the rest of the molecules' structures likely fine-tune their specificities and pharmacological properties. [, , , ]

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (nilotinib)

  • Compound Description: Nilotinib is a medication used to treat chronic myeloid leukemia (CML). It is a tyrosine kinase inhibitor that works by blocking the action of a specific protein that promotes the growth of cancer cells. [, , , , , , ]
  • Relevance: Nilotinib and the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, share the 3-(trifluoromethyl)phenyl structural motif. Although they have different therapeutic targets and applications, the presence of this shared motif suggests a potential for similar pharmacokinetic properties or metabolic pathways, as the trifluoromethyl group can influence a drug's absorption, distribution, metabolism, and excretion. [, , , , , , ]

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound, containing a trifluoromethyl group, an imidazole ring, and a piperidine ring, is a complex molecule with potential biological activity, although its specific targets and effects are not mentioned. []
  • Relevance: This compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride both share the 3-(trifluoromethyl)phenyl structural motif, indicating a potential for similar interactions with biological targets or influence on the compounds' pharmacokinetic properties. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

  • Compound Description: This series of compounds exhibits anti-exudative and anti-inflammatory properties. The series is characterized by a dihydropyridine core with various substituents, including a trifluoromethyl group at a specific position in some of the derivatives. []
  • Relevance: Although the core structures differ, the presence of the trifluoromethyl group in both this series of compounds and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride highlights the significance of this group in medicinal chemistry. The trifluoromethyl group, being lipophilic and electron-withdrawing, can enhance a molecule's ability to cross cell membranes, improve metabolic stability, and influence interactions with target proteins. []

3-(2-(Trifluoromethyl)phenyl)hydrazonopentane-2,4-dione

  • Compound Description: This compound, characterized by a hydrazone functional group and a trifluoromethyl substituent, suggests potential biological activity or use as a synthetic intermediate. []
  • Relevance: Similar to N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, this compound contains the 3-(trifluoromethyl)phenyl structural motif. []

N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (taranabant, MK-0364)

  • Compound Description: Taranabant is a drug that acts as a cannabinoid-1 receptor inverse agonist. It was investigated for its potential to treat obesity and related metabolic disorders. []
  • Relevance: Taranabant, like N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, incorporates a trifluoromethyl group in its structure, highlighting its recurring presence in compounds with diverse pharmacological activities. []

3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-benzamide (ponatinib)

  • Compound Description: Ponatinib is a medication used to treat certain types of leukemia. It is a tyrosine kinase inhibitor that works by blocking the action of certain proteins that promote the growth of cancer cells. [, ]
  • Relevance: Ponatinib, similar to N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, contains a trifluoromethyl group attached to a phenyl ring. This recurring motif in different drug molecules highlights its potential importance in interacting with biological targets or influencing a drug's pharmacokinetic properties. [, ]

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor. It exhibits a unique pharmacological profile and is being investigated for its potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. []
  • Relevance: Although A-867744 does not share the 3-(trifluoromethyl)phenyl motif with N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, both compounds exemplify the exploration of diverse chemical structures in the search for new therapeutic agents targeting specific biological pathways. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a potent neutrophil elastase inhibitor, specifically its tosylate salt. It shows improved physical properties compared to its free base form and is being investigated for potential therapeutic applications. []
  • Relevance: Both AZD-9668 and the target compound, N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, incorporate a 3-(trifluoromethyl)phenyl group within their structures. []

5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine

  • Compound Description: This compound, with its complex structure incorporating trifluoromethyl groups, suggests potential applications in material science or as a building block for more complex molecules. []
  • Relevance: Both this compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride include the 3-(trifluoromethyl)phenyl structural motif. []

2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]

  • Compound Description: This compound is an inhibitor of NF-κB and AP-1 gene expression, both transcription factors involved in inflammatory and immune responses. It has served as a starting point for structure-activity relationship (SAR) studies aiming to improve its oral bioavailability and therapeutic potential. []
  • Relevance: Although the core structures differ, both 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide] and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride contain the trifluoromethyl group. []

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide

  • Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is an enzyme involved in pyrimidine biosynthesis, a pathway essential for cell growth and proliferation. []
  • Relevance: This DHODH inhibitor and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride both share the presence of a trifluoromethyl group on a phenyl ring. []

2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide

  • Compound Description: This compound represents a group of molecules with a complex structure characterized by a thiomorpholine dioxide ring, a pyridine ring, and two trifluoromethyl groups. It suggests potential biological activity or use as a synthetic intermediate. [, ]
  • Relevance: This compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride both contain the 3-(trifluoromethyl)phenyl structural motif. [, ]

2-Amino-3-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)-4H-chromen-4-one

  • Compound Description: This compound, incorporating a chromenone moiety and a trifluoromethyl group, suggests potential biological activity or use as a building block in organic synthesis. []
  • Relevance: Both this compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride contain the 3-(trifluoromethyl)phenyl structural motif. []

2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles

  • Compound Description: This class of compounds, characterized by a furo[3,2-b]pyrrole core and a trifluoromethyl substituent, has been explored for its synthetic utility and potential biological activities. []
  • Relevance: This class of compounds, along with N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, contain the 3-(trifluoromethyl)phenyl structural motif. []

(1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: This complex heterocyclic compound, containing a trifluoromethyl group, suggests potential biological activity or use as a synthetic building block. []
  • Relevance: This compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride both share the 2-(trifluoromethyl)phenyl structural motif. []

1′-Methyl-4′-[4-(trifluoromethyl)phenyl]dispiro[acenaphthylene-1,2′-pyrrolidine-3′,2′′-indane]-2,1′′(1H)-dione

  • Compound Description: This complex polycyclic compound, incorporating a trifluoromethyl group, suggests potential applications in material science or as a complex ligand in coordination chemistry. []
  • Relevance: Both this compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride share the 4-(trifluoromethyl)phenyl structural motif. []

Methyl (E,Z)-α-(methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]ethylidene}amino)oxymethyl]benzeneacetate

  • Compound Description: This compound, with its unique combination of functional groups, including a trifluoromethyl substituent, might have potential biological activity or synthetic applications. []
  • Relevance: Both this compound and N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride share the 3-(trifluoromethyl)phenyl structural motif. []

(R)-1-{(2-Oxo-1,2-dihydroquinolin-6-yl)[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-4-ium bromide (R111214)

  • Compound Description: R111214 is an inhibitor of the cytochrome P-450 enzyme system, which is involved in drug metabolism. This compound is structurally characterized by a triazole ring, a quinolinone moiety, and a trifluoromethyl group. []
  • Relevance: R111214, like N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, incorporates a 3-(trifluoromethyl)phenyl group within its structure. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties. It has shown antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []
  • Relevance: BAY 59-3074, similar to N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride, incorporates a trifluoromethyl group in its structure, but on a different position. []
Overview

N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride is a complex organic compound with potential applications in pharmaceuticals and biochemistry. This compound features a sulfamoyl group, which is significant in medicinal chemistry due to its role in various drug formulations. The presence of trifluoromethyl and aminoethyl groups enhances its biological activity and solubility.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its structural complexity suggests that it may be derived from more straightforward precursors through multi-step synthetic pathways.

Classification

This compound falls under the category of sulfonamides, specifically those with additional functional groups that modify their pharmacological properties. It may also be classified based on its molecular structure as an amide due to the presence of the amide functional group.

Synthesis Analysis

Methods

The synthesis of N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride typically involves several key steps:

  1. Formation of the Sulfamoyl Group: The initial step may involve the reaction of an amine with a sulfonyl chloride to introduce the sulfamoyl moiety.
  2. Amidation Reaction: The introduction of the amide group can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
  3. Trifluoromethyl Introduction: This can be accomplished through electrophilic fluorination or using trifluoromethylating agents.

Technical Details

The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride can be represented as follows:

  • Molecular Formula: C19H22ClF3N2O2S
  • Molecular Weight: Approximately 420.90 g/mol

Data

The compound features a central propanamide backbone with various substituents that enhance its chemical properties. The trifluoromethyl group is particularly notable for its influence on lipophilicity and biological activity.

Chemical Reactions Analysis

Reactions

N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.
  2. Acid-Base Reactions: The presence of acidic and basic functional groups allows for protonation and deprotonation reactions.
  3. Hydrolysis: In aqueous environments, the amide bond may undergo hydrolysis to yield corresponding carboxylic acids and amines.

Technical Details

Each reaction's conditions must be carefully controlled to favor desired pathways while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography can monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride likely involves interactions at the molecular level with biological targets, such as enzymes or receptors.

Data

Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer or bacterial infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within typical ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can react with strong acids or bases, leading to potential decomposition or formation of by-products.

Relevant data should be gathered through empirical studies to confirm these properties.

Applications

Scientific Uses

N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: To study enzyme inhibition and receptor interactions.
  3. Material Science: As a building block for synthesizing advanced materials with tailored properties for specific applications.

Properties

CAS Number

1606572-10-4

Product Name

N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride

IUPAC Name

N-[3-(2-aminoethylsulfamoyl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide;hydrochloride

Molecular Formula

C19H23ClF3N3O3S

Molecular Weight

465.92

InChI

InChI=1S/C19H22F3N3O3S.ClH/c1-13(10-14-4-2-5-15(11-14)19(20,21)22)18(26)25-16-6-3-7-17(12-16)29(27,28)24-9-8-23;/h2-7,11-13,24H,8-10,23H2,1H3,(H,25,26);1H

InChI Key

WDUMBUFWWOATNN-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCCN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.